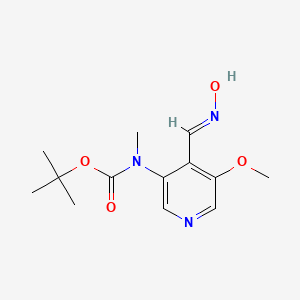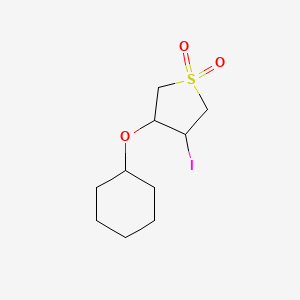
1-(Cyclopropylmethoxy)-2-iodocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethoxy)-2-iodocyclohexane is an organic compound that features a cyclohexane ring substituted with an iodine atom and a cyclopropylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethoxy)-2-iodocyclohexane typically involves the following steps:
Formation of Cyclopropylmethanol: Cyclopropylmethanol can be synthesized through the reaction of cyclopropylmethyl bromide with sodium hydroxide.
Etherification: Cyclopropylmethanol is then reacted with cyclohexanol in the presence of an acid catalyst to form 1-(Cyclopropylmethoxy)cyclohexane.
Iodination: The final step involves the iodination of 1-(Cyclopropylmethoxy)cyclohexane using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethoxy)-2-iodocyclohexane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to remove the iodine atom or reduce other functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. Conditions typically involve polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include azides, nitriles, and other substituted cyclohexanes.
Oxidation: Products may include cyclohexanones or cyclohexanols.
Reduction: Products include deiodinated cyclohexanes or reduced derivatives.
Scientific Research Applications
1-(Cyclopropylmethoxy)-2-iodocyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethoxy)-2-iodocyclohexane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the cyclopropylmethoxy group can influence the compound’s reactivity and binding affinity. These interactions can affect biological pathways and molecular processes, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclopropylmethoxy)-2-bromocyclohexane
- 1-(Cyclopropylmethoxy)-2-chlorocyclohexane
- 1-(Cyclopropylmethoxy)-2-fluorocyclohexane
Uniqueness
1-(Cyclopropylmethoxy)-2-iodocyclohexane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and other chemical reactions, providing unique opportunities for synthesis and application.
Properties
Molecular Formula |
C10H17IO |
|---|---|
Molecular Weight |
280.15 g/mol |
IUPAC Name |
1-(cyclopropylmethoxy)-2-iodocyclohexane |
InChI |
InChI=1S/C10H17IO/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h8-10H,1-7H2 |
InChI Key |
WQJDOMIPXCPBRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OCC2CC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13082792.png)



![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide](/img/structure/B13082801.png)

![tert-Butyl 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13082818.png)
![2-[(Methylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B13082826.png)
![N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B13082827.png)
![8-Methyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13082837.png)



